![molecular formula C12H9NS B14242093 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline CAS No. 397330-62-0](/img/structure/B14242093.png)
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a prop-2-yn-1-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline typically involves the reaction of quinoline derivatives with prop-2-yn-1-yl sulfanyl reagents. One common method includes the use of molecular iodine (I2) to facilitate iodocyclization, resulting in good yields of the desired quinoline derivative . Another approach involves the use of main group metal Lewis acids, such as stannic chloride or indium (III) chloride, to catalyze the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Applications De Recherche Scientifique
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimalarial agent.
Industry: Utilized in the development of materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalines: Similar in structure but contain a different nitrogen arrangement.
Quinolin-8-amines: Isomerically related and valuable in organic synthesis.
Indole derivatives: Share a similar aromatic core but differ in the heterocyclic ring structure.
Uniqueness
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-yn-1-yl sulfanyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
397330-62-0 |
|---|---|
Formule moléculaire |
C12H9NS |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
2-prop-2-ynylsulfanylquinoline |
InChI |
InChI=1S/C12H9NS/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h1,3-8H,9H2 |
Clé InChI |
UMZDVSAMHXQPOL-UHFFFAOYSA-N |
SMILES canonique |
C#CCSC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


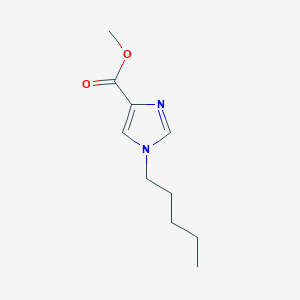
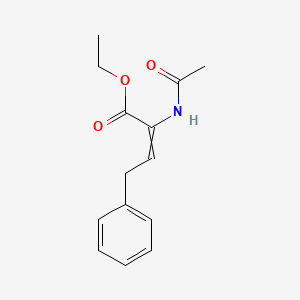
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
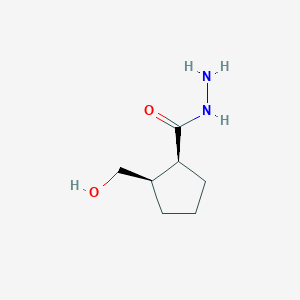

![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
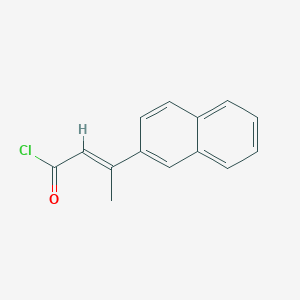
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
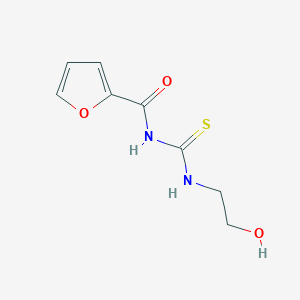
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
